![molecular formula C9H18O3 B1605964 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- CAS No. 55956-25-7](/img/structure/B1605964.png)
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Descripción general
Descripción
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374. It is also known by its IUPAC name, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-2-propanol . This compound is characterized by its unique structure, which includes a propenyloxy group attached to a propanol backbone.
Métodos De Preparación
The synthesis of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- typically involves multi-step organic reactions. One common method includes the reaction of an allyl alcohol derivative with a suitable epoxide under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.
Industry: It is employed as a solvent and dispersant in the preparation of rubber, resins, and inks.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- include:
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: A closely related compound with similar structural features.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Another compound with a methoxy group instead of a propenyloxy group.
The uniqueness of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBTSVBFUQBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880919 | |
| Record name | 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55956-25-7 | |
| Record name | 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


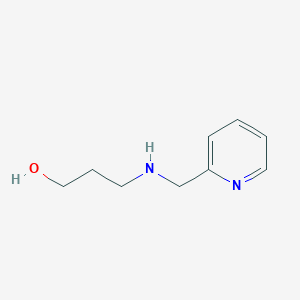
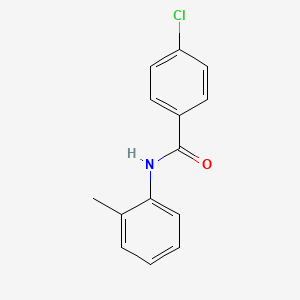
![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
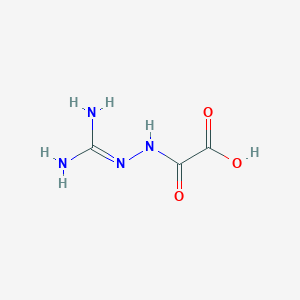
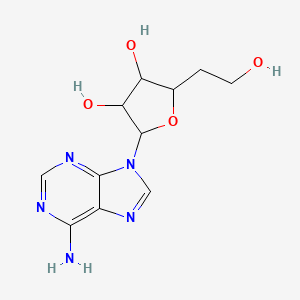
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)
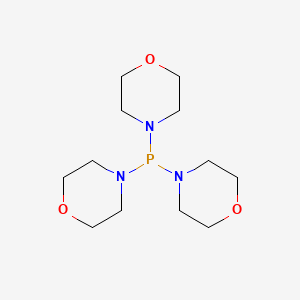
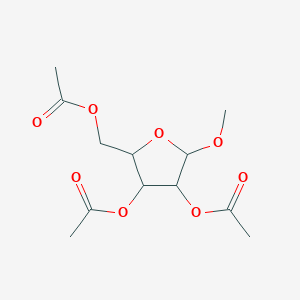

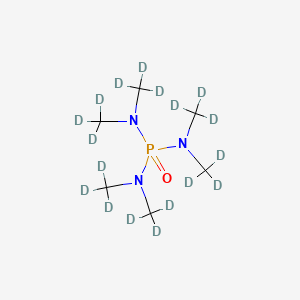
![guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B1605899.png)
![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)

